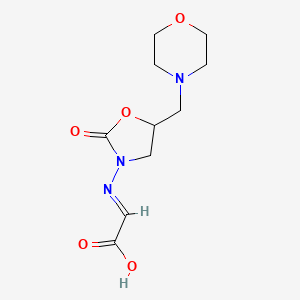
AMOZ-CH-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AMOZ-CH-acid, also known as 3-amino-5-morpholinomethyl-2-oxazolidinone, is a compound that serves as a hapten. Haptens are small molecules that, when combined with larger carrier molecules, can elicit an immune response. This compound is particularly significant in the field of immunoassays, where it is used to improve the sensitivity of various assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AMOZ-CH-acid involves the reaction of 3-amino-2-oxazolidinone with morpholine under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
AMOZ-CH-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxazolidinone derivatives, while reduction can yield amino derivatives .
Wissenschaftliche Forschungsanwendungen
AMOZ-CH-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in immunoassays to detect specific antibodies or antigens.
Medicine: Investigated for its potential therapeutic applications and as a diagnostic tool.
Industry: Used in the production of pharmaceuticals and as a quality control standard in various industries.
Wirkmechanismus
The mechanism of action of AMOZ-CH-acid involves its role as a hapten. When conjugated with a larger carrier molecule, it can elicit an immune response by binding to specific antibodies. This property is utilized in immunoassays to improve the sensitivity and specificity of the assays .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-amino-2-oxazolidinone (AOZ): Another hapten used in immunoassays.
1-aminohydantoin (AHD): A compound with similar chemical properties and applications.
Semicarbazide (SEM): Used in similar analytical applications.
Uniqueness
AMOZ-CH-acid is unique due to its specific structure, which allows it to form stable conjugates with carrier molecules. This property enhances its effectiveness in immunoassays compared to other similar compounds .
Eigenschaften
Molekularformel |
C10H15N3O5 |
|---|---|
Molekulargewicht |
257.24 g/mol |
IUPAC-Name |
(2E)-2-[[5-(morpholin-4-ylmethyl)-2-oxo-1,3-oxazolidin-3-yl]imino]acetic acid |
InChI |
InChI=1S/C10H15N3O5/c14-9(15)5-11-13-7-8(18-10(13)16)6-12-1-3-17-4-2-12/h5,8H,1-4,6-7H2,(H,14,15)/b11-5+ |
InChI-Schlüssel |
AYPYMYYPCJMDBT-VZUCSPMQSA-N |
Isomerische SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C(=O)O |
Kanonische SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















